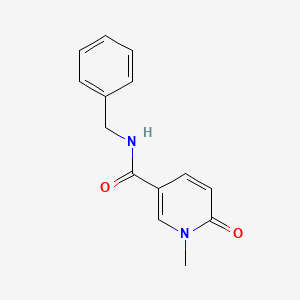
N-(2,6-dimethylphenyl)-2,3-dihydro-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-dimethylphenyl)-2,3-dihydro-1-benzothiophene-2-carboxamide, also known as DMDBTC, is a small molecule that has gained attention in scientific research due to its potential therapeutic properties.
Mechanism of Action
The exact mechanism of action of N-(2,6-dimethylphenyl)-2,3-dihydro-1-benzothiophene-2-carboxamide is not fully understood. However, it is believed that N-(2,6-dimethylphenyl)-2,3-dihydro-1-benzothiophene-2-carboxamide exerts its therapeutic effects by modulating various signaling pathways in the body. For example, in neuroscience research, N-(2,6-dimethylphenyl)-2,3-dihydro-1-benzothiophene-2-carboxamide has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
N-(2,6-dimethylphenyl)-2,3-dihydro-1-benzothiophene-2-carboxamide has been shown to have various biochemical and physiological effects in preclinical studies. In neuroscience research, N-(2,6-dimethylphenyl)-2,3-dihydro-1-benzothiophene-2-carboxamide has been shown to protect against oxidative stress, inflammation, and neuronal cell death. In cancer research, N-(2,6-dimethylphenyl)-2,3-dihydro-1-benzothiophene-2-carboxamide has been shown to inhibit cancer cell proliferation and induce cancer cell death. In cardiovascular disease research, N-(2,6-dimethylphenyl)-2,3-dihydro-1-benzothiophene-2-carboxamide has been shown to have vasodilatory effects and improve endothelial function.
Advantages and Limitations for Lab Experiments
N-(2,6-dimethylphenyl)-2,3-dihydro-1-benzothiophene-2-carboxamide has several advantages for lab experiments, including its ease of synthesis, low toxicity, and potential therapeutic properties. However, there are also limitations to using N-(2,6-dimethylphenyl)-2,3-dihydro-1-benzothiophene-2-carboxamide in lab experiments, including its limited solubility in water and its potential for off-target effects.
Future Directions
There are several future directions for N-(2,6-dimethylphenyl)-2,3-dihydro-1-benzothiophene-2-carboxamide research. In neuroscience, future research could focus on the potential use of N-(2,6-dimethylphenyl)-2,3-dihydro-1-benzothiophene-2-carboxamide as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In cancer research, future research could focus on the development of N-(2,6-dimethylphenyl)-2,3-dihydro-1-benzothiophene-2-carboxamide analogs with improved anti-cancer properties. In cardiovascular disease research, future research could focus on the potential use of N-(2,6-dimethylphenyl)-2,3-dihydro-1-benzothiophene-2-carboxamide as a treatment for hypertension and other cardiovascular diseases.
Synthesis Methods
N-(2,6-dimethylphenyl)-2,3-dihydro-1-benzothiophene-2-carboxamide can be synthesized using a variety of methods, including the Suzuki-Miyaura coupling reaction, Sonogashira coupling reaction, and Buchwald-Hartwig amination. The Suzuki-Miyaura coupling reaction is the most commonly used method for synthesizing N-(2,6-dimethylphenyl)-2,3-dihydro-1-benzothiophene-2-carboxamide. This method involves coupling 2,6-dimethylphenylboronic acid with 2-bromo-3,4-dihydro-1-benzothiophene in the presence of a palladium catalyst and a base.
Scientific Research Applications
N-(2,6-dimethylphenyl)-2,3-dihydro-1-benzothiophene-2-carboxamide has been studied for its potential therapeutic properties in various fields of research, including neuroscience, cancer, and cardiovascular disease. In neuroscience, N-(2,6-dimethylphenyl)-2,3-dihydro-1-benzothiophene-2-carboxamide has been shown to have neuroprotective effects and may be a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In cancer research, N-(2,6-dimethylphenyl)-2,3-dihydro-1-benzothiophene-2-carboxamide has been shown to have anti-cancer properties and may be a potential treatment for various types of cancer. In cardiovascular disease research, N-(2,6-dimethylphenyl)-2,3-dihydro-1-benzothiophene-2-carboxamide has been shown to have vasodilatory effects and may be a potential treatment for hypertension.
properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2,3-dihydro-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NOS/c1-11-6-5-7-12(2)16(11)18-17(19)15-10-13-8-3-4-9-14(13)20-15/h3-9,15H,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXADKLAGHGDTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2CC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dimethylphenyl)-2,3-dihydro-1-benzothiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(Methylthio)acetyl]-2,3-dihydro-1H-indole](/img/structure/B7466391.png)
![[2-[(4-Methoxycarbonylphenyl)methylamino]-2-oxoethyl] 2-phenylquinoline-4-carboxylate](/img/structure/B7466395.png)


![[2-(2-chloro-5-nitroanilino)-2-oxoethyl] 9H-xanthene-9-carboxylate](/img/structure/B7466409.png)

![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7466427.png)
![4-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]benzamide](/img/structure/B7466430.png)
![3-[[2-chloro-5-(trifluoromethyl)phenyl]sulfamoyl]-N-(2-methoxy-5-nitrophenyl)benzamide](/img/structure/B7466438.png)
![3-[(3,4-dimethylphenoxy)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7466446.png)

![6-[1-[(2-fluorophenyl)methyl-methylamino]ethyl]-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B7466466.png)
![N~1~,N~1~-dimethyl-2-[4-oxo-3(4H)-quinazolinyl]acetamide](/img/structure/B7466484.png)
